Product packaging for N-Desbutyl-N-propyl Bumetanide(Cat. No.:CAS No. 28395-28-0)

N-Desbutyl-N-propyl Bumetanide

Cat. No.: B124576
CAS No.: 28395-28-0
M. Wt: 350.4 g/mol
InChI Key: YZACFNSGLDGBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Definitional Context and Nomenclature of N-Desbutyl-N-propyl Bumetanide (B1668049) as a Related Substance of Bumetanide

N-Desbutyl-N-propyl Bumetanide is recognized as an impurity and a related substance of Bumetanide. allmpus.comchemicalbook.comsigmaaldrich.com Chemically, it is identified as 4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid. allmpus.comclearsynth.comlgcstandards.com It is also referred to as Bumetanide Propyl Analogue and Bumetanide Impurity 1. allmpus.com The "N-Desbutyl-N-propyl" nomenclature indicates the substitution of the N-butyl group in the parent Bumetanide molecule with a propyl group.

Bumetanide itself is a sulfamyl diuretic used in the management of edema associated with congestive heart failure, as well as liver and kidney disease. drugbank.com Related substances, like this compound, are compounds that are structurally similar to the active pharmaceutical ingredient (API) and can arise during the synthesis process or from degradation of the API. tentamus-pharma.co.uk These substances can include starting materials, by-products, intermediates, or degradation products. tentamus-pharma.co.uklongdom.org

The precise chemical identification and nomenclature of such related substances are crucial for regulatory purposes and for ensuring the quality and safety of the final drug product.

Table 1: Chemical Identifiers for this compound

Identifier Value
Chemical Name 4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid allmpus.comclearsynth.comlgcstandards.com
Synonyms This compound, Bumetanide Propyl Analogue, Bumetanide Impurity 1 allmpus.comclearsynth.com
CAS Number 28395-28-0 allmpus.comclearsynth.comanaxlab.com
Molecular Formula C16H18N2O5S allmpus.comanaxlab.com

| Molecular Weight | 350.39 g/mol allmpus.comanaxlab.com |

Significance of Related Substance Characterization in Drug Development and Quality Assurance

The characterization of related substances, often referred to as impurity profiling, is a critical aspect of pharmaceutical development and quality assurance. longdom.orglongdom.orgsynthinkchemicals.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the levels of impurities permissible in pharmaceutical products. longdom.orgsynthinkchemicals.combiomedres.us

The importance of this process is multifaceted:

Product Stability: Certain impurities can impact the stability of a pharmaceutical product by accelerating the degradation of the API or destabilizing the formulation. longdom.orglongdom.org Impurity profiling helps in monitoring these degradation products over time, which is crucial for determining the product's shelf-life and appropriate storage conditions. synthinkchemicals.com

Regulatory Compliance: Pharmaceutical manufacturers must demonstrate adherence to regulatory standards regarding impurity levels to gain market approval. longdom.orgsynthinkchemicals.com This involves accurately identifying, quantifying, and reporting all related substances.

Process Optimization: Understanding the formation of impurities can provide valuable insights into the manufacturing process. globalpharmatek.com This knowledge allows for the optimization of synthetic routes and reaction conditions to minimize the generation of unwanted related substances.

The process of characterizing related substances involves a variety of analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most widely used methods for separation and quantification. tentamus-pharma.co.uklongdom.org Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is instrumental in the structural elucidation of these impurities. tentamus-pharma.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O5S B124576 N-Desbutyl-N-propyl Bumetanide CAS No. 28395-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZACFNSGLDGBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10615220
Record name 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28395-28-0
Record name 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Strategies for N Desbutyl N Propyl Bumetanide

Established Synthetic Pathways for N-Desbutyl-N-propyl Bumetanide (B1668049)

The synthesis of N-Desbutyl-N-propyl Bumetanide, also known chemically as 4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid, is closely related to the manufacturing process of Bumetanide itself. nih.govallmpus.com It is often considered a related compound or impurity in the synthesis of the parent drug. allmpus.com The synthetic routes typically leverage common intermediates used in the established synthesis of Bumetanide. chemicalbook.comwikipedia.org

The primary strategies for synthesizing this compound involve the N-alkylation of a key amine precursor. The most common pathway begins with 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, a late-stage intermediate in Bumetanide synthesis. wikipedia.orgijrpc.com

The reaction mechanism involves the introduction of a propyl group onto the amino group at the C-3 position of the benzoic acid ring. This can be achieved through several methods:

Reductive Amination: The precursor, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, can be reacted with propanal (propionaldehyde) in the presence of a reducing agent. This forms a Schiff base intermediate, which is then reduced to the secondary amine, yielding the final product. This one-pot method is efficient for creating N-alkylated amines. ijrpc.com

Nucleophilic Substitution: An alternative method involves reacting the amine precursor with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Another documented synthetic step involves the hydrolysis of an ester precursor. chemicalbook.com In this approach, Ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoate is hydrolyzed using a base like sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the final this compound product. chemicalbook.com

The foundational precursors for these intermediates are derived from multi-step syntheses starting from simpler aromatic compounds like 4-chlorobenzoic acid. chemicalbook.comwikipedia.org

Table 1: Key Precursor Compounds

Precursor Compound NameRole in Synthesis
3-amino-4-phenoxy-5-sulfamoylbenzoic acidPrimary amine for N-alkylation with a propyl group. ijrpc.com
Propanal (Propionaldehyde)Aldehyde used for reductive amination.
1-BromopropaneAlkylating agent for nucleophilic substitution.
Ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoateEster precursor requiring hydrolysis to yield the final carboxylic acid. chemicalbook.com
4-Chloro-3-nitro-5-sulfamoylbenzoic acidAn early-stage intermediate in the overall synthesis of the bumetanide scaffold. nbinno.com

Optimizing the synthesis of this compound is critical for its use as an analytical standard or in research, where high purity is essential. allmpus.com While specific optimization studies for this particular analogue are not extensively published, standard methodologies in synthetic organic chemistry can be applied to enhance reaction outcomes. nih.gov

Key parameters for optimization include:

Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity. For N-alkylation, polar aprotic solvents like DMF or acetonitrile (B52724) are often effective.

Reaction Temperature: Temperature control is crucial for managing reaction kinetics and minimizing side reactions, such as dialkylation.

Catalyst and Reagent Stoichiometry: In reductive amination, the choice of reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) and the precise molar ratios of reactants are critical for maximizing the yield of the desired mono-propylated product. ijrpc.com

Purification Techniques: Achieving high purity often requires multiple purification steps. Recrystallization from a suitable solvent system is a common method for purifying the final crystalline solid product. nih.gov Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are employed to remove trace impurities and verify purity, with commercial standards often achieving >98% purity. allmpus.comresearchgate.net

Table 2: Parameters for Synthesis Optimization

ParameterObjectiveMethodologies
Reaction YieldMaximize the conversion of precursor to product.Adjusting temperature, reaction time, and reagent stoichiometry. nih.gov
Product PurityMinimize side products and unreacted starting materials.Screening different solvents, bases, and catalysts; implementing robust purification protocols like recrystallization or chromatography. nih.gov
Reaction TimeAchieve completion in the shortest time possible for efficiency.Optimizing temperature and catalyst loading.

Preparation of Labeled Analogues for Mechanistic and Quantitative Studies

The synthesis of isotopically labeled analogues is a crucial strategy for advanced analytical and metabolic studies. These labeled compounds serve as indispensable tools, particularly as internal standards in quantitative mass spectrometry.

A deuterated version of this compound is commercially available, specifically this compound-d5. pharmaffiliates.compharmaffiliates.com Its chemical name, 4-(2,3,4,5,6-pentadeuteriophenoxy)-3-(propylamino)-5-sulfamoylbenzoic acid, indicates that the five deuterium (B1214612) atoms are located on the phenoxy ring. clearsynth.com

General synthetic strategies for introducing deuterium atoms into drug molecules often involve using deuterated reagents and intermediates, ensuring the isotopic label is placed in a metabolically stable position. google.comgoogle.com

The primary utility of isotopically labeled derivatives like this compound-d5 lies in their application as internal standards for bioanalytical and pharmaceutical analysis. eurekaselect.com

Quantitative Analysis: In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), a known quantity of the stable isotope-labeled standard is added to a biological sample (e.g., plasma, urine) before processing. Because the labeled standard has nearly identical chemical and physical properties to the non-labeled analyte, it experiences the same losses during sample extraction and ionization efficiency in the mass spectrometer. However, it is distinguishable by its higher mass. By comparing the detector response of the analyte to that of the internal standard, highly accurate and precise quantification can be achieved.

Metabolite and Impurity Profiling: As this compound is a known impurity of Bumetanide, the labeled analogue can be used to accurately quantify its presence in bulk drug manufacturing batches and pharmaceutical formulations, ensuring quality control.

Pharmacokinetic Studies: The use of deuterated standards is fundamental in studies that track the absorption, distribution, metabolism, and excretion (ADME) of a drug. While this specific analogue is more relevant as an impurity, similar labeled derivatives of bumetanide itself are used to study its metabolic fate. The principle of using a stable isotope-labeled internal standard remains the same. google.com

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of N Desbutyl N Propyl Bumetanide

Chromatographic Separation Techniques for N-Desbutyl-N-propyl Bumetanide (B1668049)

Chromatographic techniques are indispensable for the separation and quantification of N-Desbutyl-N-propyl Bumetanide from complex matrices. The choice of technique and its optimization are critical to achieving the desired sensitivity, selectivity, and resolution.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of many pharmaceutical compounds, including Bumetanide and its derivatives. A typical reversed-phase HPLC (RP-HPLC) method for Bumetanide can be adapted for this compound. actascientific.com The replacement of the butyl group with a propyl group in this compound results in a slight decrease in lipophilicity, which may influence its retention behavior.

Method development would involve a systematic approach to optimize key parameters:

Column Selection: A C18 column is a common choice for the separation of Bumetanide and would likely be suitable for its N-propyl derivative. nih.gov The choice of particle size (e.g., 5 µm) and column dimensions will depend on the required efficiency and analysis time.

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. actascientific.com The ratio of the organic modifier would need to be optimized to achieve a suitable retention time for this compound. Given its slightly lower lipophilicity compared to Bumetanide, a slightly lower percentage of the organic modifier might be required.

pH of the Mobile Phase: The pH of the aqueous phase can significantly impact the retention of ionizable compounds like this compound, which contains a carboxylic acid group. Operating at a pH below the pKa of the carboxylic acid will ensure it is in its neutral form, leading to better retention on a reversed-phase column.

Flow Rate and Temperature: These parameters can be adjusted to fine-tune the separation and analysis time.

Table 1: Illustrative HPLC Method Parameters for Bumetanide Analysis (Adaptable for this compound)

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 5mM KH2PO4-K2HPO4 (pH 4.0) nih.gov
Flow Rate 1.0 mL/min
Detection UV at 254 nm oup.com or Fluorescence (Excitation: 338 nm, Emission: 433 nm) actascientific.com
Injection Volume 20 µL
Temperature Ambient

Note: This table is based on established methods for Bumetanide and would require optimization for this compound.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity, due to the use of columns with sub-2 µm particles. An existing HPLC method for Bumetanide can be transferred to a UHPLC system to enhance performance. The principles of method development are similar to HPLC but are performed on a smaller scale with adjustments for the higher pressures and smaller particle sizes. The benefits for the analysis of this compound would include reduced solvent consumption and increased sample throughput, which is particularly valuable in high-throughput screening environments.

Chiral Chromatography for Enantiomeric Purity

The necessity for chiral chromatography depends on the presence of stereoisomers. Bumetanide itself is not a chiral molecule. nih.gov Consequently, this compound, as a simple derivative of the butyl side chain, is also not expected to be chiral. Therefore, chiral chromatography would not be a required analytical technique for assessing its purity unless it is part of a formulation or mixture containing other chiral compounds, or if it is subjected to a process that could induce chirality. Should a chiral center be introduced into the molecule through other modifications, chiral separation would become critical to isolate and quantify the individual enantiomers, as they may exhibit different pharmacological and toxicological profiles. wvu.edu

Spectrometric Characterization of this compound

Spectrometric techniques are essential for the structural elucidation and confirmation of this compound, as well as for its sensitive quantification.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of pharmaceutical compounds. For this compound, LC-MS would provide both molecular weight information and structural details through fragmentation analysis.

The predicted molecular weight of this compound (C16H18N2O5S) is 350.4 g/mol . In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]+ would be observed at m/z 351.1.

Tandem mass spectrometry (MS/MS) would be employed for structural confirmation and to develop sensitive and selective quantification methods using Multiple Reaction Monitoring (MRM). By selecting the precursor ion (m/z 351.1) and monitoring specific product ions, a highly selective assay can be established. Based on the known fragmentation of Bumetanide, which involves the loss of the butylamino side chain and other characteristic fragments, a predicted fragmentation pattern for this compound can be proposed. nih.govresearchgate.net For instance, a key fragmentation pathway for Bumetanide (m/z 365.1) involves the formation of a product ion at m/z 240.1. nih.gov A similar fragmentation would be expected for the N-propyl derivative.

Table 2: Predicted Mass Spectrometric Data for this compound

Ion TypePredicted m/z
[M+H]+ 351.1
Predicted Product Ions Based on fragmentation of the propylamino side chain and the core structure.

Note: The predicted m/z values are based on the chemical structure of this compound and would need to be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both 1H and 13C NMR would be crucial for confirming the identity and purity of this compound. The NMR spectrum would show characteristic signals for the aromatic protons of the phenoxy and benzoic acid moieties, as well as the protons of the propylamino and sulfamoyl groups.

The key differentiating feature in the 1H NMR spectrum of this compound compared to Bumetanide would be the signals corresponding to the N-propyl group. This would typically appear as a triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the nitrogen. The chemical shifts of these protons would provide definitive evidence of the propyl substitution. Two-dimensional NMR techniques, such as COSY and HSQC, would be used to assign all proton and carbon signals unambiguously. nih.gov

Validation Parameters for Analytical Procedures

The validation of an analytical procedure provides documented evidence that the method is suitable for its intended purpose. For a compound like this compound, this would typically involve a series of tests to demonstrate its performance.

Specificity and Selectivity

Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity studies are performed to demonstrate that the response of the analytical method is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For impurities such as this compound, these parameters are critical for ensuring that even trace amounts can be accurately monitored. While studies on Bumetanide report linearity ranges for its impurities as a collective group, specific data points for this compound are not provided. A hypothetical data table for the linearity, LOD, and LOQ of this compound, based on typical values for related pharmaceutical impurities, is presented below. It is important to note that this table is illustrative and not based on specific experimental data for the compound .

ParameterTypical Value for a Pharmaceutical Impurity
Linearity Range 0.05 µg/mL - 2.5 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL

Accuracy, Precision, and Robustness

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage of recovery is calculated. Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility. Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

General validation studies for Bumetanide impurities report acceptable accuracy (typically with recovery values between 98% and 102%) and precision (with a relative standard deviation of less than 2%). However, specific recovery data and precision studies for this compound are not detailed in the available literature. An illustrative table of what these parameters might look like is provided below.

Validation ParameterSub-parameterTypical Acceptance Criteria for an Impurity Method
Accuracy % Recovery90.0% - 110.0%
Precision Repeatability (% RSD)≤ 5.0%
Intermediate Precision (% RSD)≤ 5.0%
Robustness Variations in mobile phase composition, flow rate, column temperature, etc.% RSD of results should remain within acceptable limits

Stability-Indicating Analytical Methods for this compound

A stability-indicating analytical method is one that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. In the case of an impurity like this compound, a stability-indicating method would be crucial for monitoring its formation and levels over time in the drug product. Such a method would be validated through forced degradation studies to demonstrate that the analytical procedure can separate the impurity from any potential degradation products.

While several stability-indicating HPLC methods have been developed for Bumetanide and its impurities, the specific degradation pathways and stability profile of isolated this compound have not been a focus of the published research. Therefore, while it is understood that existing methods are capable of separating this impurity from other components, a detailed account of its behavior under various stress conditions is not available.

Investigation of N Desbutyl N Propyl Bumetanide As a Biotransformation Product of Bumetanide

Elucidation of Metabolic Pathways and Enzyme Systems Involved in its Formation

As the formation of N-Desbutyl-N-propyl Bumetanide (B1668049) from bumetanide has not been documented, the specific metabolic pathways and enzyme systems involved remain hypothetical.

N-dealkylation is a known metabolic reaction for many drugs containing amine groups and is often catalyzed by Cytochrome P450 (CYP) enzymes. washington.edunih.gov This process typically involves the hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that cleaves to form a dealkylated amine and a carbonyl compound. washington.edunih.gov Theoretically, the formation of an N-desbutyl metabolite from bumetanide would involve such a mechanism. However, which specific CYP isoforms would be responsible for the N-dealkylation of bumetanide has not been investigated, as this is not a reported metabolic pathway. nih.gov General studies on other compounds have implicated various CYP isoforms, such as CYP3A4, in N-dealkylation reactions. drugbank.com

Bumetanide is structurally and pharmacologically similar to other loop diuretics like furosemide (B1674285). cncb.ac.cn Comparative studies have primarily focused on their pharmacokinetic and pharmacodynamic properties. While the metabolism of furosemide also involves glucuronidation, detailed comparative analyses of the specific oxidative metabolites of bumetanide and its analogues are limited. The available literature on bumetanide analogues has not described N-Desbutyl-N-propyl Bumetanide as a comparative metabolite.

Assessment of Potential Pharmacological Activities of N Desbutyl N Propyl Bumetanide

In Vitro Evaluation of Receptor Binding and Transporter Inhibition

Limited to no direct in vitro pharmacological data for N-Desbutyl-N-propyl bumetanide (B1668049) has been reported. The following sections discuss the known interactions of the parent compound, bumetanide.

There is no specific published data on the binding affinity or inhibitory potency of N-Desbutyl-N-propyl bumetanide for the Na+-K+-Cl- cotransporters, NKCC1 and NKCC2. However, as a close structural analogue of bumetanide, it is predicted to interact with these transporters.

Bumetanide exerts its pharmacological effects by inhibiting NKCCs, which are membrane proteins that transport sodium, potassium, and chloride ions across the cell membrane. nih.gov There are two main isoforms: NKCC1, which is widely distributed throughout the body, and NKCC2, which is found almost exclusively in the kidney and is the primary target for loop diuretics. nih.govnih.gov

In vitro studies using Xenopus laevis oocytes expressing human NKCC2A (hNKCC2A) have determined the inhibitory concentration (IC50) of bumetanide. Bumetanide was found to block hNKCC2A transport with an IC50 of 4.0 ± 1.0 µM. nih.gov It is generally understood that loop diuretics like bumetanide inhibit both NKCC1 and NKCC2 with similar affinity when the transporters are in an activated state. nih.govmerckmillipore.com The profound diuretic effect observed in vivo is attributed to the high activity level of NKCC2 in the kidney compared to the basal state of NKCC1 in other tissues. nih.gov

Inhibitory Potency of Bumetanide on hNKCC2A
CompoundTargetAssay SystemIC50 (µM)
BumetanidehNKCC2AXenopus laevis oocytes4.0

Specific pharmacological target assessments for this compound are not available in the literature. The parent compound, bumetanide, is highly selective for the NKCC family. However, at higher concentrations, it may interact with other targets. For instance, some studies have noted that bumetanide can antagonize the KCC2 cotransporter, although at higher concentrations than required for NKCC1 inhibition. nih.gov Additionally, bumetanide has been reported to be a weak inhibitor of certain carbonic anhydrase isoforms. Off-target effects are generally not significant at therapeutic doses used for diuresis.

In Vivo Pharmacodynamic Studies (if any residual activity warrants)

No in vivo pharmacodynamic studies specifically investigating this compound have been identified in the scientific literature. The potential for renal and central nervous system activity can be inferred from the extensive studies on bumetanide.

The primary pharmacodynamic effect of bumetanide is a potent, dose-dependent diuresis resulting from the inhibition of NKCC2 in the thick ascending limb of the loop of Henle. nih.govnih.gov This inhibition leads to a significant increase in the excretion of sodium, chloride, and water. nih.gov Bumetanide also increases the urinary excretion of potassium, calcium, and magnesium. nih.gov The onset of action after oral administration is within 30 to 60 minutes, with peak effects occurring at 1 to 2 hours and a total duration of action of about 4 to 6 hours. nih.gov Pharmacologically, bumetanide is approximately 40 times more potent than furosemide (B1674285). nih.gov Given that this compound retains the core pharmacophore of bumetanide (the sulfamoylbenzoic acid structure), it is plausible that it would exhibit diuretic activity, though its potency and efficacy relative to the parent compound are unknown without experimental data.

There are no published studies on the CNS activity of this compound. The parent compound, bumetanide, has been investigated for its potential effects on the CNS due to its inhibition of NKCC1, which is expressed in the brain and plays a role in regulating neuronal chloride concentrations. nih.gov This has led to its off-label investigation for conditions such as neonatal seizures and autism spectrum disorders, with the aim of modulating GABAergic signaling. nih.gov However, a significant limitation of bumetanide for CNS applications is its poor penetration of the blood-brain barrier. nih.gov The potential for this compound to have CNS activity would depend on its ability to both inhibit NKCC1 and cross the blood-brain barrier, neither of which has been publicly reported.

Structure-Activity Relationship (SAR) Investigations for this compound Analogues

Bumetanide was developed through systematic structure-activity relationship (SAR) studies of a large series of 3-amino-5-sulfamoylbenzoic acid derivatives. nih.gov These studies have established key structural requirements for diuretic activity.

Key findings from SAR studies on bumetanide analogues include:

Acidic Group: A free carboxylic acid group (or a group that can be metabolized to it) is generally required for potent inhibition of NKCC2. Replacement with a non-ionic group significantly decreases activity. nih.gov

Phenoxy Group: The phenoxy group at position C-4 can be substituted. Replacing it with a 4-chloroanilino group resulted in a compound with higher potency than bumetanide. nih.govresearchgate.net

Sulfamoyl Group: The sulfamoyl group at C-5 is critical for activity, though modifications such as replacement with a methylsulfonyl group can lead to increased potency. nih.govresearchgate.net

The specific modification in this compound involves the alkylamino side chain at position C-3. This compound results from the replacement of the N-butyl group of bumetanide with an N-propyl group. While extensive SAR studies have been conducted on other parts of the bumetanide molecule, detailed, publicly available data focusing on the impact of varying the length of the N-alkyl chain on NKCC2 inhibitory activity is scarce. The N-butyl group is thought to contribute to the lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties. Shortening the alkyl chain from butyl to propyl would slightly decrease lipophilicity. Without experimental data, the precise effect of this change on transporter affinity and diuretic potency remains speculative.

SAR Highlights for Bumetanide Analogues on NKCC2A Inhibition
Modification SiteChange from BumetanideEffect on PotencyReference
Carboxylic Acid (C1)Replacement with non-ionic groupDecreased nih.gov
Phenoxy Group (C4)Exchange for 4-chloroanilino groupIncreased nih.govresearchgate.net
Sulfamoyl Group (C5)Exchange for methylsulfonyl groupIncreased nih.govresearchgate.net
N-Butylamino Group (C3)Replacement of N-butyl with N-propylNot ReportedN/A

Toxicological Evaluation and Safety Considerations of N Desbutyl N Propyl Bumetanide

General Toxicity Studies of N-Desbutyl-N-propyl Bumetanide (B1668049)

Comprehensive general toxicity studies are fundamental in characterizing the potential hazards of a chemical substance. These studies typically involve assessing the effects of the substance after acute (short-term) and sub-chronic (repeated) exposure.

Acute and Sub-Chronic Toxicity Assessments

Following a thorough review of publicly available scientific literature and toxicological databases, no specific acute or sub-chronic toxicity studies for N-Desbutyl-N-propyl bumetanide were identified. Consequently, data on parameters such as LD50 (median lethal dose) and the effects of repeated exposure are not available.

Table 1: Acute and Sub-Chronic Toxicity Data for this compound

Study Type Parameter Result
Acute Toxicity LD50 (Oral) No data available
Acute Toxicity LD50 (Dermal) No data available
Acute Toxicity LC50 (Inhalation) No data available

Organ-Specific Toxicity Profiles

Information regarding the potential for this compound to induce toxicity in specific organs (e.g., liver, kidney, heart) is not available in the current body of scientific literature. Without dedicated studies, the organ-specific toxicity profile of this compound remains uncharacterized.

Genotoxicity and Mutagenicity Testing

Genotoxicity and mutagenicity testing are critical components of a safety assessment, as they evaluate the potential of a substance to damage genetic material (DNA), which can lead to mutations and potentially cancer.

Bacterial Reverse Mutation Assays (Ames Test)

A search of available toxicological data revealed no studies in which this compound has been evaluated in a bacterial reverse mutation assay, commonly known as the Ames test. Therefore, its mutagenic potential in bacterial systems is unknown. For the parent compound, bumetanide, preclinical studies have shown it to be devoid of mutagenic activity in the Ames test. nih.gov

Table 2: Ames Test Results for this compound

Bacterial Strain Metabolic Activation Result
S. typhimurium With S9 No data available
S. typhimurium Without S9 No data available
E. coli With S9 No data available

In Vitro and In Vivo Cytogenetic Assays

There is no publicly available information from in vitro or in vivo cytogenetic assays for this compound. These tests are designed to assess chromosomal damage, and the absence of such data means the clastogenic potential of this compound has not been determined.

Implications for Patient Safety in Pharmaceutical Products Containing Bumetanide

The presence of impurities in pharmaceutical products is a significant concern for patient safety. Regulatory bodies require that impurities above a certain threshold be identified and their potential toxicity evaluated. Given the lack of toxicological data for this compound, a definitive assessment of the risk it may pose to patients is not possible. The principle of controlling impurities to the lowest feasible levels is therefore paramount for ensuring the safety of bumetanide-containing products.

Role of N Desbutyl N Propyl Bumetanide in Pharmaceutical Quality Assurance and Regulatory Compliance

Application as a Pharmaceutical Reference Standard

The accurate detection and quantification of impurities are fundamentally dependent on the availability of high-quality pharmaceutical reference standards. N-Desbutyl-N-propyl Bumetanide (B1668049) is widely used for this purpose in the pharmaceutical industry. synthinkchemicals.com

N-Desbutyl-N-propyl Bumetanide is synthesized and purified to a high degree to serve as a reference material. allmpus.com Suppliers of chemical standards provide comprehensive characterization data and a Certificate of Analysis (CoA) with each batch. allmpus.com This documentation typically includes data from various analytical techniques such as:

HPLC: To confirm purity (often ≥98%). allmpus.com

Mass Spectrometry (MS): To confirm the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

These certified reference materials are essential for analytical method development, method validation, and routine quality control (QC) applications. clearsynth.com They are used to confirm the identity of the impurity peak in a chromatogram and to accurately quantify its concentration in a sample of Bumetanide.

Pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish official standards for drug substances and products. sigmaaldrich.com While this compound may not be listed as a named impurity in a specific pharmacopeial monograph for Bumetanide (which may list other impurities like Bumetanide Impurity A or B), manufacturers are still required to control all potential impurities. sigmaaldrich.com

Reference standards for this compound are often made available as traceable to EP or USP standards upon request. synthinkchemicals.com This traceability ensures that the analytical results obtained are reliable and consistent across different laboratories and manufacturing sites. The use of such standards demonstrates adherence to the quality expectations set by global regulatory bodies.

Regulatory Submissions and Abbreviated New Drug Application (ANDA) / Drug Master File (DMF) Context

The documentation concerning the identification, characterization, and control of impurities is a cornerstone of any regulatory submission for a drug product. This includes Abbreviated New Drug Applications (ANDAs) for generic drugs and Drug Master Files (DMFs) for APIs.

In the context of an ANDA or DMF for a Bumetanide product, a comprehensive impurity profile is required. The file must detail the potential and actual impurities arising from the manufacturing process, including this compound. The use of a well-characterized reference standard for this compound is critical for validating the analytical methods used to generate this impurity data. synthinkchemicals.com Regulatory agencies review this information to ensure that the manufacturer has an adequate strategy to control impurities, thereby guaranteeing the quality, safety, and efficacy of the drug product. The availability and proper use of reference standards for process impurities like this compound are therefore indispensable for successful ANDA and DMF filings. synthinkchemicals.comclearsynth.com

Future Directions and Emerging Research Avenues for N Desbutyl N Propyl Bumetanide

Advanced Computational Modeling for Predicting Biological Fate and Activity

The advent of powerful computational tools has revolutionized toxicology and pharmacology, offering the potential to predict the biological fate and activity of chemical compounds in silico. For N-Desbutyl-N-propyl Bumetanide (B1668049), advanced computational modeling represents a frontier for understanding its potential interactions within biological systems without the need for extensive preclinical testing.

Future research in this area is expected to focus on several key computational approaches:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the potential diuretic activity or off-target effects of N-Desbutyl-N-propyl Bumetanide based on its structural similarity to bumetanide and other related molecules. By correlating molecular descriptors with biological activities, these models can provide initial estimates of its pharmacological and toxicological profile.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. Developing a PBPK model for this compound would allow for the prediction of its concentration-time profiles in various tissues, providing insights into its potential for accumulation and interaction with metabolic enzymes.

Molecular Docking and Dynamics Simulations: These techniques can be employed to predict the binding affinity of this compound to the Na-K-Cl cotransporter (NKCC), the primary target of bumetanide, as well as other potential off-target proteins. Such simulations can elucidate the molecular basis of its potential activity and guide further experimental validation.

Computational Model Predicted Parameter for this compound Significance
QSARBiological activity, ToxicityEarly assessment of potential risks and pharmacological effects.
PBPKADME propertiesPrediction of systemic exposure and potential for accumulation.
Molecular DockingBinding affinity to biological targetsUnderstanding of potential mechanism of action and off-target interactions.

Integration of this compound in Systems Biology Approaches for Drug Metabolism

Systems biology offers a holistic view of biological processes by integrating data from various "omics" platforms. The integration of data on this compound into systems biology models of drug metabolism is a promising avenue to understand its impact on metabolic networks. allmpus.com

The metabolism of bumetanide is known to primarily involve the oxidation of its N-butyl side chain. nih.govosti.gov this compound, as a structurally related impurity, could potentially interact with the same metabolic pathways. Future research will likely focus on:

Metabolomic Profiling: Mass spectrometry-based metabolomics can be used to identify and quantify the metabolites of this compound in in vitro and in vivo systems. springernature.comresearchgate.net This data can then be integrated into metabolic network models to understand how it is processed by the cell.

Flux Balance Analysis (FBA): FBA and other constraint-based modeling techniques can be used to predict the effects of this compound on metabolic fluxes throughout the cellular network. This can help to identify potential metabolic bottlenecks or diversions caused by the presence of this impurity.

Integration with Transcriptomic and Proteomic Data: By combining metabolomic data with gene and protein expression data, researchers can build comprehensive models of how cells respond to exposure to this compound. This can reveal potential adaptive or toxicological responses at a systems level.

Development of Novel Analytical Platforms for High-Throughput Screening

The detection and quantification of drug impurities are critical for ensuring the quality and safety of pharmaceutical products. While traditional methods like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) are effective, there is a growing need for novel analytical platforms that offer higher throughput and sensitivity. researchgate.net

Future developments in this area for this compound are anticipated to include:

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): UHPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. The development of validated UHPLC-MS methods will enable the rapid and accurate screening of large numbers of samples for the presence of this compound.

Microfluidic and Lab-on-a-Chip Technologies: These miniaturized platforms allow for the automation and parallelization of analytical processes, making them ideal for high-throughput screening (HTS). bmglabtech.com The development of microfluidic devices for the separation and detection of bumetanide and its impurities could significantly accelerate the quality control process.

Biosensor-Based Assays: The development of specific biosensors, such as those based on antibodies or enzymes, could provide a rapid and cost-effective means of screening for this compound. These sensors could be integrated into portable devices for on-site testing.

Analytical Platform Key Advantages for this compound Screening Potential Impact
UHPLC-MSHigh speed, resolution, and sensitivityFaster and more accurate quality control of bumetanide formulations.
MicrofluidicsAutomation, miniaturization, and high throughputEnables rapid screening of large sample batches.
BiosensorsSpecificity, portability, and low costFacilitates on-site and real-time monitoring of impurity levels.

Strategic Importance in Understanding Drug-Related Impurity Profiles and Mitigation

The study of this compound holds strategic importance for the pharmaceutical industry beyond its direct biological effects. A thorough understanding of its formation and control is essential for developing robust manufacturing processes and ensuring regulatory compliance.

The strategic importance lies in several key areas:

Forced Degradation Studies: Understanding the conditions under which this compound is formed is crucial. Forced degradation studies, which expose the drug substance to stress conditions such as heat, light, humidity, and pH extremes, can help to identify the degradation pathways leading to this impurity. researchgate.net

Process Optimization and Control: By identifying the critical process parameters that influence the formation of this compound, manufacturers can optimize the synthesis and formulation processes to minimize its levels in the final product.

Mitigation Strategies: Research into mitigation strategies is paramount. For instance, studies on other bumetanide impurities, such as N-nitrosobumetanide, have explored the use of antioxidants and pH adjustments to inhibit their formation. fda.govdntb.gov.ua Similar approaches could be investigated for this compound.

Regulatory Compliance: Regulatory agencies worldwide have stringent requirements for the identification, qualification, and control of impurities in drug products. synthinkchemicals.com A comprehensive understanding of the this compound impurity profile is therefore essential for successful drug registration and marketing.

Q & A

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer : Conduct bridging studies using pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate in vitro IC₅₀ values with achievable brain concentrations. Adjust for protein binding (e.g., via equilibrium dialysis) and metabolic clearance rates. Reporting should include both unbound and total drug levels to clarify translational relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.